(4-(Benzo[b]thiophen-3-yl)phenyl)methanol
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Overview
Description
(4-(Benzo[b]thiophen-3-yl)phenyl)methanol is a compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heteroaromatic compounds that have significant roles in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzo[b]thiophen-3-yl)phenyl)methanol typically involves coupling reactions and electrophilic cyclization reactions. One common method is the Pd-catalyzed Sonogashira coupling reaction, which involves the reaction between 2-iodothiophenol and phenylacetylene . This method allows for the formation of new carbon-carbon bonds under mild reaction conditions.
Industrial Production Methods
Industrial production of benzothiophene derivatives often involves large-scale coupling reactions using palladium catalysts. These reactions are optimized for high yield and purity, making them suitable for pharmaceutical and material science applications .
Chemical Reactions Analysis
Types of Reactions
(4-(Benzo[b]thiophen-3-yl)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield a carboxylic acid, while substitution reactions can introduce various functional groups onto the benzothiophene ring .
Scientific Research Applications
(4-(Benzo[b]thiophen-3-yl)phenyl)methanol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of (4-(Benzo[b]thiophen-3-yl)phenyl)methanol involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes involved in oxidative stress, thereby exhibiting antioxidant properties. Additionally, it can bind to specific receptors or enzymes in cancer cells, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
Raloxifene: A benzothiophene derivative used for the treatment of breast cancer.
Zileuton: Another benzothiophene derivative used as an anti-inflammatory agent.
Sertaconazole: A benzothiophene derivative with antifungal properties.
Uniqueness
What sets (4-(Benzo[b]thiophen-3-yl)phenyl)methanol apart from these similar compounds is its unique combination of antimicrobial, antioxidant, and potential anticancer properties. This makes it a versatile compound with applications across multiple scientific disciplines .
Properties
Molecular Formula |
C15H12OS |
---|---|
Molecular Weight |
240.3 g/mol |
IUPAC Name |
[4-(1-benzothiophen-3-yl)phenyl]methanol |
InChI |
InChI=1S/C15H12OS/c16-9-11-5-7-12(8-6-11)14-10-17-15-4-2-1-3-13(14)15/h1-8,10,16H,9H2 |
InChI Key |
JRRWGIRGVYGHKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C3=CC=C(C=C3)CO |
Origin of Product |
United States |
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